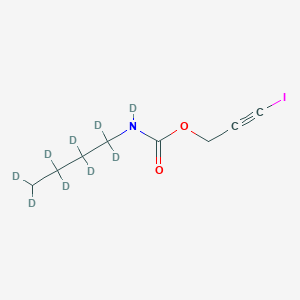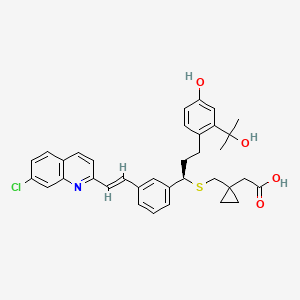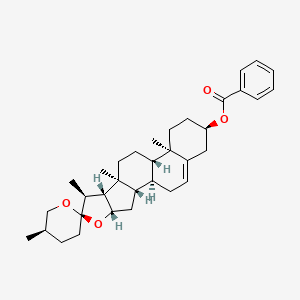
cis-BrAAM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-BrAAM (cis-bis(2-aminoethyl)amine) is a synthetic, water-soluble, biocompatible, and biodegradable molecule that has been used in a variety of research applications. It is a cationic amphiphilic molecule, meaning it has both a positively charged amine group and a hydrophobic tail. Cis-BrAAM has been used in a variety of scientific research applications due to its ability to interact with both hydrophilic and hydrophobic surfaces. This molecule has been used in a variety of fields, including biomedical research, drug delivery, and tissue engineering.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of cis-BrAAM can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.
Starting Materials
2-bromoacetyl chloride, 2-aminomethyl-1-cyclopentanol, sodium hydroxide, hydrochloric acid, sodium bicarbonate, diethyl ether, wate
Reaction
Step 1: 2-bromoacetyl chloride is reacted with 2-aminomethyl-1-cyclopentanol in the presence of sodium hydroxide to form the intermediate compound 2-(aminomethyl)-1-cyclopentanecarboxylic acid chloride., Step 2: The intermediate compound is then treated with hydrochloric acid to form the corresponding carboxylic acid., Step 3: The carboxylic acid is then reacted with sodium bicarbonate to form the corresponding sodium salt., Step 4: The sodium salt is then extracted with diethyl ether to obtain the final product, cis-BrAAM.
Applications De Recherche Scientifique
Cis-BrAAM has been used in a variety of scientific research applications due to its ability to interact with both hydrophilic and hydrophobic surfaces. It has been used in biomedical research to study the interactions between cells and their environment, as well as to study the effects of drug delivery. It has also been used in tissue engineering to study the growth and differentiation of cells. In addition, cis-BrAAM has been used in drug delivery applications to study the release of drugs from polymeric matrices.
Mécanisme D'action
Cis-BrAAM is a cationic amphiphilic molecule, meaning it has both a positively charged amine group and a hydrophobic tail. The positively charged amine group allows cis-BrAAM to interact with negatively charged surfaces, such as cell membranes and extracellular matrix components. The hydrophobic tail allows cis-BrAAM to interact with hydrophobic surfaces, such as lipids and proteins.
Effets Biochimiques Et Physiologiques
Cis-BrAAM has been shown to have a variety of biochemical and physiological effects. It has been shown to be cytotoxic to a variety of cell types, including cancer cells, and can induce apoptosis in these cells. Additionally, cis-BrAAM has been shown to have anti-inflammatory effects, as well as anti-angiogenic effects. It has also been shown to be an effective drug delivery vehicle, as it can be used to deliver drugs to specific cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-BrAAM has several advantages for lab experiments. It is a water-soluble, biocompatible, and biodegradable molecule, which makes it easy to use and handle. Additionally, it is easily synthesized and can be customized to meet the needs of the experiment. However, it is important to note that cis-BrAAM is cytotoxic to a variety of cell types and can induce apoptosis in these cells, so it should be used with caution.
Orientations Futures
There are a variety of potential future directions for cis-BrAAM research. One potential direction is to investigate the use of cis-BrAAM in drug delivery applications, such as targeted drug delivery to specific cells or tissues. Additionally, the use of cis-BrAAM in tissue engineering applications, such as the development of 3D cell cultures, could be explored. Furthermore, the use of cis-BrAAM in biomedical research applications, such as the study of cell-matrix interactions, could be investigated. Finally, the use of cis-BrAAM as a biomarker for various diseases could be explored.
Propriétés
Numéro CAS |
97879-27-1 |
|---|---|
Nom du produit |
cis-BrAAM |
Formule moléculaire |
C₂₄H₃₇BrN₂O₃ |
Poids moléculaire |
481.47 |
Synonymes |
cis-Bromoacetyl Alprenlol Menthane; cis-2-Bromo-N-[1-[4-[[2-hydroxy-3-[2-(2-propenyl)phenoxy]propyl]amino]-4-methylcyclohexyl]-1-methylethyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)




![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)
